

# Does Astragaloside VI have synergistic effects with other compounds

Author: BenchChem Technical Support Team. Date: December 2025



# Astragaloside IV: A Synergistic Partner in Combination Therapies

An Essential Guide for Researchers and Drug Development Professionals

Astragaloside IV (AS-IV), a primary active saponin isolated from the medicinal herb Astragalus membranaceus, is gaining significant attention in the scientific community for its potent therapeutic properties. Beyond its individual efficacy, a growing body of evidence highlights its remarkable synergistic effects when combined with other therapeutic agents across various disease models, including cancer, diabetes, and neurological disorders. This guide provides a comprehensive comparison of Astragaloside IV's synergistic activities, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and drug development.

## Synergistic Antitumor Effects of Astragaloside IV

Astragaloside IV has demonstrated the ability to enhance the efficacy of conventional chemotherapies and immunotherapies, offering a promising strategy to overcome drug resistance and improve patient outcomes.

## Combination with Cisplatin in Non-Small Cell Lung Cancer (NSCLC)



The combination of Astragaloside IV and the chemotherapeutic drug cisplatin has shown significant synergistic effects in preclinical models of NSCLC.[1] This synergy is largely attributed to AS-IV's ability to increase the chemosensitivity of cancer cells to cisplatin.[1][2]

### Experimental Data Summary:

| Treatment Group                         | Cell Viability<br>(A549Cis cells) | Apoptosis Rate<br>(A549Cis cells) | Key Molecular<br>Changes                       |
|-----------------------------------------|-----------------------------------|-----------------------------------|------------------------------------------------|
| Cisplatin (20 μM)                       | ~80%                              | ~10%                              | Increased GRP78 and<br>Beclin1                 |
| AS-IV (10 ng/mL) +<br>Cisplatin (20 μM) | Decreased                         | Increased                         | Inhibited GRP78 and<br>Beclin1 expression      |
| AS-IV (20 ng/mL) +<br>Cisplatin (20 μM) | Further Decreased                 | Further Increased                 | Dose-dependent inhibition of GRP78 and Beclin1 |
| AS-IV (40 ng/mL) +<br>Cisplatin (20 μM) | Significantly<br>Decreased        | Significantly Increased           | Strong inhibition of GRP78 and Beclin1         |

Note: Data are synthesized from findings presented in the cited literature.[2][3] A549Cis cells are cisplatin-resistant NSCLC cells.

Experimental Protocol: Cell Viability and Apoptosis Assays

- Cell Lines: Cisplatin-resistant human NSCLC cell lines A549Cis and H1299Cis were used.[3]
- Treatment: Cells were treated with 20 μM cisplatin in combination with varying concentrations of Astragaloside IV (0, 10, 20, 40 ng/mL).[2][3]
- Cell Viability Assay: Cell viability was assessed using the CCK-8 assay following treatment.

  [3]
- Apoptosis Assay: Cell apoptosis was quantified by flow cytometry.[3]
- Western Blot Analysis: The expression levels of proteins related to endoplasmic reticulum stress (GRP78) and autophagy (Beclin1) were determined by Western blot.[3]



#### Signaling Pathway:

The synergistic effect of Astragaloside IV with cisplatin in NSCLC is partly mediated by the suppression of endoplasmic reticulum (ER) stress and autophagy. Cisplatin can induce ER stress and autophagy, which may contribute to chemoresistance. Astragaloside IV counteracts this by inhibiting the expression of key proteins in these pathways, such as GRP78 and Beclin1, thereby sensitizing the cancer cells to cisplatin-induced apoptosis.[3]



Click to download full resolution via product page

AS-IV and Cisplatin Synergy in NSCLC

## Combination with Curcumin in Hepatocellular Carcinoma (HCC)

The combination of Astragaloside IV and curcumin, a natural polyphenol, exhibits synergistic inhibitory effects on tumor growth and angiogenesis in an orthotopic nude-mouse model of human hepatocellular carcinoma.[4][5]



| Treatment<br>Group      | Mean Tumor<br>Weight (g) | Tumor<br>Inhibition Rate | Microvessel<br>Count     | Angiogenic<br>Factor<br>Expression<br>(VEGF, FGF-2,<br>MMP-2, HGF) |
|-------------------------|--------------------------|--------------------------|--------------------------|--------------------------------------------------------------------|
| Vehicle Control         | 1.8 ± 0.3                | -                        | High                     | High                                                               |
| AS-IV (20 mg/kg)        | 1.3 ± 0.2                | 27.8%                    | Reduced                  | Reduced                                                            |
| Curcumin (100<br>mg/kg) | 1.1 ± 0.2                | 38.9%                    | Reduced                  | Reduced                                                            |
| AS-IV +<br>Curcumin     | 0.7 ± 0.1*#              | 61.1%                    | Significantly<br>Reduced | Significantly<br>Reduced                                           |

<sup>\*</sup>p<0.05 vs. Vehicle Control. #p<0.05 vs. individual treatments. Data synthesized from the cited study.[5]

Experimental Protocol: Orthotopic HCC Mouse Model

- Animal Model: Nude mice with orthotopically implanted HepG2 human hepatocellular carcinoma cells were used.[5]
- Treatment: Mice were treated with vehicle control (normal saline), cisplatin (2 mg/kg, as a
  positive control), Astragaloside IV (20 mg/kg), curcumin (100 mg/kg), or a combination of ASIV and curcumin.[5]
- Tumor Growth Assessment: Tumor weight was measured at the end of the experiment.[5]
- Angiogenesis Analysis: Tumor microvessel density was assessed by CD34 staining. The
  expression of angiogenic factors was determined by appropriate molecular biology
  techniques.[5]
- Statistical Analysis: One-way ANOVA was used for comparisons between groups.[4]

Signaling Pathway:



The synergistic anti-angiogenic effect of Astragaloside IV and curcumin in HCC is associated with the downregulation of key angiogenic factors such as VEGF, FGF-2, MMP-2, and HGF. Additionally, the combination therapy upregulates the tumor-suppressive microRNA miR-122 and downregulates the oncogenic miR-221, further contributing to the inhibition of angiogenesis and tumor growth.[4]



Click to download full resolution via product page

AS-IV and Curcumin Synergy in HCC

### Combination with Anti-PD-1 Therapy in Lung Cancer

Astragaloside IV demonstrates a synergistic antitumor effect when combined with anti-PD-1 immunotherapy in a Lewis lung carcinoma (LLC) mouse model.[6][7] This combination enhances the immune response within the tumor microenvironment.



| Treatment<br>Group    | Tumor<br>Volume<br>(mm³) | Tumor<br>Weight (g)      | M1<br>Macrophag<br>e Marker<br>(mCD86) | M2<br>Macrophag<br>e Marker<br>(mCD206) | T Cell<br>Activation<br>Marker<br>(mCD69) |
|-----------------------|--------------------------|--------------------------|----------------------------------------|-----------------------------------------|-------------------------------------------|
| Control               | High                     | High                     | Low                                    | High                                    | Low                                       |
| Anti-PD-1             | Reduced                  | Reduced                  | Increased                              | Reduced                                 | Increased                                 |
| AS-IV                 | Reduced                  | Reduced                  | Increased                              | Reduced                                 | Increased                                 |
| AS-IV + Anti-<br>PD-1 | Significantly<br>Reduced | Significantly<br>Reduced | Significantly<br>Increased             | Significantly<br>Reduced                | Significantly<br>Increased                |

Note: Data are synthesized from findings presented in the cited literature.[7]

Experimental Protocol: LLC Mouse Model

- Animal Model: C57BL/6J mice were subcutaneously injected with Lewis lung carcinoma (LLC) cells.[7]
- Treatment: After tumor establishment, mice were treated with anti-mPD-1 antibody, Astragaloside IV, or a combination of both.[6]
- Tumor Assessment: Tumor volume and weight were measured at the end of the study.[7]
- Immunohistochemistry and Immunofluorescence: Tumor tissues were analyzed for cell proliferation (Ki-67), apoptosis (TUNEL), and the infiltration of immune cells (macrophages and T cells) using immunofluorescence staining.[7]

#### Signaling Pathway:

The synergy between Astragaloside IV and anti-PD-1 therapy is associated with the remodeling of the tumor microenvironment. The combination treatment promotes the polarization of macrophages towards the antitumor M1 phenotype and enhances the activation of T cells.[6][7] Mechanistically, this combination further reduces the phosphorylation of PI3K, Akt, and ERK in tumor tissues compared to single treatments, suggesting the involvement of these pro-survival signaling pathways.[6]





Click to download full resolution via product page

AS-IV and Anti-PD-1 Synergy in Lung Cancer

## Synergistic Effects of Astragaloside IV in Other Diseases

## **Combination with Metformin in Type 2 Diabetes**

An oral solution containing Astragalus (of which AS-IV is a key component) acts synergistically with metformin to improve metabolic parameters in a type 2 diabetes (T2D) mouse model.[8]

| Treatment<br>Group            | Fasting<br>Blood<br>Glucose | HDL-C    | ALT      | Hepatic<br>Glycogen | Gut<br>Microbiota<br>Diversity |
|-------------------------------|-----------------------------|----------|----------|---------------------|--------------------------------|
| Metformin<br>(MF)             | Reduced                     | Lower    | -        | -                   | Reduced                        |
| Astragalus Oral Solution (OS) | Reduced                     | Improved | Improved | Improved            | Improved                       |
| OS + MF                       | Significantly<br>Reduced    | Improved | Improved | Improved            | Significantly<br>Improved      |



Note: Data synthesized from the cited study.[8]

Experimental Protocol: T2D Mouse Model

- Animal Model: A type 2 diabetes mouse model was utilized.[8]
- Treatment: Mice were treated with metformin, an Astragalus compound oral solution, or a combination of both.[8]
- Metabolic Assessment: Fasting blood glucose, HDL-C, ALT, and hepatic glycogen levels were measured.[8]
- Gut Microbiota Analysis: The composition and diversity of the gut microbiota were analyzed. [8]

Mechanism of Synergy:

The combination of the Astragalus oral solution and metformin leads to better regulation of glucose and lipid metabolism and protection of multiple organs compared to metformin alone. A key aspect of this synergy is the significant improvement in the composition and diversity of the gut microbiota.[8]

## **Combination with Ginsenoside Rg1 in Neuroprotection**

Astragaloside IV and Ginsenoside Rg1, when combined in a 1:1 ratio based on their IC50 values, exhibit a synergistic inhibitory effect on autophagic injury in PC12 cells induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a model for cerebral ischemia.[9]



| Treatment<br>Group                  | Cell<br>Survival              | LDH<br>Leakage                | Autophago<br>somes          | p-PI3K I, p-<br>Akt, p-<br>mTOR | Beclin-1                       |
|-------------------------------------|-------------------------------|-------------------------------|-----------------------------|---------------------------------|--------------------------------|
| OGD/R                               | Decreased                     | Increased                     | Increased                   | -                               | Increased                      |
| AS-IV                               | Increased                     | Decreased                     | Reduced                     | -                               | Suppressed                     |
| Ginsenoside<br>Rg1                  | Increased                     | Decreased                     | Reduced                     | Increased                       | -                              |
| AS-IV +<br>Ginsenoside<br>Rg1 (1:1) | Synergisticall<br>y Increased | Synergisticall<br>y Decreased | Synergisticall<br>y Reduced | Synergisticall<br>y Increased   | Synergisticall<br>y Suppressed |

Note: Data synthesized from the cited study.[9]

Experimental Protocol: In Vitro Ischemia Model

- Cell Model: PC12 cells were subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic injury.[9]
- Treatment: Cells were treated with Astragaloside IV, Ginsenoside Rg1, or a combination at different ratios.[9]
- Synergy Analysis: The nature of the interaction was determined using the Isobologram method.[9]
- Mechanism Investigation: The involvement of the PI3K/Akt/mTOR and Beclin-1 signaling pathways was assessed by measuring the phosphorylation and expression of key proteins.
   [9]

#### Signaling Pathway:

The synergistic neuroprotective effect of Astragaloside IV and Ginsenoside Rg1 is associated with the dual regulation of autophagy-related signaling pathways. The combination enhances the activation of the pro-survival PI3K/Akt/mTOR pathway while simultaneously suppressing the expression of the autophagy-promoting protein Beclin-1.[9]





Click to download full resolution via product page

AS-IV and Ginsenoside Rg1 Synergy in Neuroprotection

### Conclusion

The presented evidence strongly supports the role of Astragaloside IV as a potent synergistic agent in combination therapies for a range of diseases. Its ability to enhance the efficacy of existing drugs, overcome resistance mechanisms, and modulate key signaling pathways makes it a highly attractive candidate for further investigation and development. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of Astragaloside IV-based combination therapies. The visualization of the signaling pathways aims to facilitate a deeper understanding of the molecular mechanisms underlying these synergistic effects. Future clinical studies are warranted to translate these promising preclinical findings into novel and effective therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Anticancer effects and mechanisms of astragaloside-IV PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astragaloside IV Enhances Cisplatin Chemosensitivity in Non-Small Cell Lung Cancer Cells Through Inhibition of B7-H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astragaloside IV sensitizes non-small cell lung cancer cells to cisplatin by suppressing endoplasmic reticulum stress and autophagy Lai Journal of Thoracic Disease [itd.amegroups.org]
- 4. Synergistic Inhibitory Effect of Traditional Chinese Medicine Astragaloside IV and Curcumin on Tumor Growth and Angiogenesis in an Orthotopic Nude-Mouse Model of Human Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 5. Synergistic Inhibitory Effect of Traditional Chinese Medicine Astragaloside IV and Curcumin on Tumor Growth and Angiogenesis in an Orthotopic Nude-Mouse Model of Human Hepatocellular Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV augments anti-PD-1 therapy to suppress tumor growth in lung cancer by remodeling the tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astragaloside IV augments anti-PD-1 therapy to suppress tumor growth in lung cancer by remodeling the tumor microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synergism and mechanism of Astragaloside IV combined with Ginsenoside Rg1 against autophagic injury of PC12 cells induced by oxygen glucose deprivation/reoxygenation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Does Astragaloside VI have synergistic effects with other compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2492658#does-astragaloside-vi-have-synergistic-effects-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com